

# An In-depth Technical Guide to the Mechanism of Action of TWYNEO® Cream

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# **Executive Summary**

TWYNEO® (tretinoin and benzoyl peroxide) cream, 0.1%/3%, represents a significant advancement in the topical treatment of acne vulgaris. This technical guide delineates the multifaceted mechanism of action of TWYNEO cream, focusing on the synergistic effects of its active pharmaceutical ingredients—tretinoin and benzoyl peroxide—and the innovative Sol-Gel microencapsulation technology that enables their combined formulation. Tretinoin, a retinoid, modulates keratinocyte differentiation and possesses anti-inflammatory properties, while benzoyl peroxide exerts a potent bactericidal effect against Cutibacterium acnes (C. acnes) and aids in the resolution of comedones through its keratolytic activity. The proprietary microencapsulation of these agents in silica core shells is critical, preventing the degradation of tretinoin by the oxidizing nature of benzoyl peroxide and allowing for a controlled-release delivery system that enhances tolerability. This document provides a comprehensive overview of the pharmacodynamics, relevant signaling pathways, supporting quantitative data, and the experimental methodologies used to elucidate these mechanisms.

#### Introduction

Acne vulgaris is a chronic inflammatory dermatosis with a complex pathophysiology involving follicular hyperkeratinization, excess sebum production, proliferation of C. acnes, and inflammation.[1] **TWYNEO** cream is a novel, fixed-dose combination therapy designed to address multiple pathogenic factors simultaneously.[2] It contains 0.1% tretinoin and 3%



benzoyl peroxide, two of the most effective and widely prescribed topical agents for acne.[3] Historically, combining these two agents in a single formulation has been challenging due to the oxidative degradation of tretinoin by benzoyl peroxide.[3] **TWYNEO** cream overcomes this limitation through a proprietary Sol-Gel microencapsulation technology, which physically separates the two active ingredients, ensuring their stability and enabling a coordinated, controlled release to the skin.[4]

# The Sol-Gel Microencapsulation Technology

The foundation of **TWYNEO** cream's innovative formulation lies in its use of Sol-Gel technology to create a core-shell structure for the active ingredients.[5] This process involves the encapsulation of crystalline tretinoin and benzoyl peroxide within distinct silica shells.[5]

Key Features of the Microencapsulation:

- Stabilization: The silica shells act as a physical barrier, preventing direct contact between tretinoin and benzoyl peroxide, thus preserving the chemical integrity and potency of tretinoin.[4]
- Controlled Release: Upon application to the skin, the active ingredients are gradually released from the microcapsules, which may contribute to improved tolerability by minimizing peak concentrations and associated irritation.[4]

#### **Experimental Protocols**

2.1. Characterization of Silica Microcapsules (General Methodology)

The physicochemical properties of the silica microcapsules are typically characterized using a variety of analytical techniques to ensure consistency and quality.

Synthesis: Silica microcapsules containing a drug substance are generally prepared using a sol-gel method in an oil-in-water (O/W) or water-in-oil (W/O) emulsion system. An organic phase containing the active ingredient is emulsified, and a silica precursor, such as tetraethyl orthosilicate (TEOS), is hydrolyzed and condensed to form a silica shell around the droplets of the active ingredient.[5][6] The process parameters, including pH and reactant concentrations, are carefully controlled to achieve the desired particle size and morphology.
 [6]



- · Morphological and Structural Analysis:
  - Scanning Electron Microscopy (SEM): To visualize the surface morphology, size, and shape of the microcapsules.[6]
  - Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the silica shell and the successful encapsulation of the active ingredients.[5]
- Drug Release Kinetics:
  - In Vitro Release Testing: The release of the active ingredients from the microcapsules is assessed over time in a suitable dissolution medium that mimics the skin environment.
     Samples are periodically withdrawn and analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of drug released.[5]

# **Mechanism of Action of Tretinoin (0.1%)**

Tretinoin, the all-trans isomer of retinoic acid, is a member of the retinoid class of compounds. Its therapeutic effects in acne are mediated through its interaction with nuclear retinoic acid receptors (RARs).[7]

# Normalization of Follicular Keratinization

One of the primary events in the formation of acne lesions is the abnormal desquamation of keratinocytes lining the pilosebaceous unit, leading to the formation of a microcomedo. Tretinoin addresses this by:

- Binding to Nuclear Receptors: Tretinoin enters the keratinocyte and binds to RARs (predominantly RARα and RARγ in the epidermis) and retinoid X receptors (RXRs).[8] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.[9]
- Modulation of Gene Expression: This interaction leads to a decrease in the cohesiveness of
  follicular epithelial cells and an increase in their turnover.[10] Specifically, tretinoin has been
  shown to downregulate the expression of genes associated with keratinocyte differentiation
  and cornification, such as those for certain keratins (e.g., K5, K6, K14, K16) and loricrin.[8]

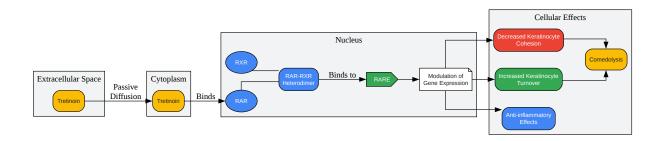


[11][12][13] This helps to prevent the formation of the microcomedo and promotes the expulsion of existing comedones.[10]

# **Anti-inflammatory Effects**

Tretinoin also exhibits anti-inflammatory properties by interfering with inflammatory signaling pathways. The tretinoin-RAR/RXR complex can antagonize the activity of transcription factors such as activator protein-1 (AP-1), which is involved in the expression of pro-inflammatory cytokines.[8]

## **Signaling Pathway of Tretinoin in Keratinocytes**



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Caption: Tretinoin Signaling Pathway in Keratinocytes

### **Experimental Protocols**

3.3. Retinoic Acid Receptor Competitive Binding Assay (General Methodology)

This assay is used to determine the binding affinity of a compound (like tretinoin) to RARs.

 Principle: A radiolabeled or fluorescently tagged retinoic acid molecule is incubated with a source of RARs (e.g., nuclear extracts from cells). A competing, unlabeled compound (the



test article) is added at various concentrations. The ability of the test article to displace the labeled ligand is measured, and from this, the binding affinity (e.g., Ki or IC50) can be calculated.[14][15][16]

#### Procedure Outline:

- Prepare nuclear extracts from cells expressing RARs.
- Incubate the nuclear extracts with a constant concentration of a labeled retinoic acid analogue.
- Add increasing concentrations of unlabeled tretinoin.
- Separate the bound from the free labeled ligand (e.g., by filtration).
- Quantify the amount of bound labeled ligand (e.g., by scintillation counting for radiolabels or fluorescence measurement).
- Plot the percentage of displacement against the concentration of tretinoin to determine the IC50.
- 3.4. In Vitro Keratinocyte Differentiation Assay (General Methodology)

This assay assesses the effect of compounds on the differentiation of keratinocytes.

- Cell Culture: Human primary keratinocytes or a keratinocyte cell line (e.g., HaCaT) are cultured in a low-calcium medium to maintain them in a proliferative, undifferentiated state.
   [17][18]
- Induction of Differentiation: Differentiation is induced by increasing the calcium concentration in the culture medium or by allowing the cells to reach confluence.[13][17]
- Treatment: The differentiating cultures are treated with various concentrations of tretinoin or a vehicle control.
- Analysis: After a defined incubation period, the cells are harvested and analyzed for markers of differentiation:



- Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of differentiationspecific genes such as keratins (KRT1, KRT10), loricrin (LOR), and involucrin (IVL).[11]
- Immunofluorescence or Western Blotting: To detect the protein levels of these differentiation markers.[11]

# **Mechanism of Action of Benzoyl Peroxide (3%)**

Benzoyl peroxide is a potent antimicrobial agent with keratolytic and anti-inflammatory properties.[19]

#### **Bactericidal Activity against C. acnes**

The primary mechanism of benzoyl peroxide is its bactericidal effect on C. acnes, a key bacterium in the inflammatory phase of acne.

- Generation of Reactive Oxygen Species (ROS): Upon contact with the skin, benzoyl peroxide is metabolized to benzoic acid and releases reactive oxygen species.[19]
- Oxidative Damage: These ROS are highly reactive and oxidize bacterial proteins and lipids, leading to bacterial cell death.[7][19] This mechanism is non-specific and does not induce bacterial resistance, a significant advantage over traditional antibiotic therapies.[7]

#### **Keratolytic and Comedolytic Effects**

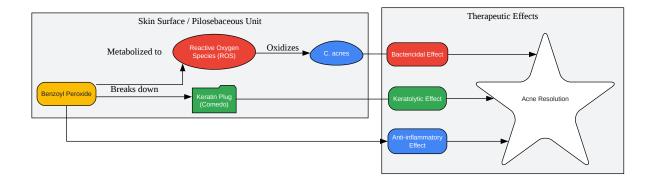
Benzoyl peroxide has an exfoliating effect, helping to break down keratin and unblock pores.[1] This action contributes to the resolution of both open and closed comedones.

# **Anti-inflammatory Properties**

Benzoyl peroxide also demonstrates anti-inflammatory effects. While the exact mechanism is still under investigation, it is believed to involve the modulation of inflammatory pathways. Some studies suggest that its anti-inflammatory action may be independent of the NF-kB pathway and could be related to its ability to inhibit the release of ROS from neutrophils.[20][21]

# Signaling Pathway of Benzoyl Peroxide in Acne





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Caption: Benzoyl Peroxide Mechanism of Action in Acne

### **Experimental Protocols**

4.4. C. acnes Bactericidal Assay (General Methodology)

This assay is used to determine the effectiveness of an antimicrobial agent against C. acnes.

- Bacterial Culture: C. acnes is cultured under anaerobic conditions in a suitable broth medium.
- Treatment: The bacterial culture is treated with various concentrations of benzoyl peroxide.
- Quantification of Viable Bacteria: After a specified contact time, the number of viable bacteria
  is determined, often by serial dilution and plating on agar plates to count colony-forming units
  (CFUs).
- Endpoint: The minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) is determined.
- 4.5. Reactive Oxygen Species (ROS) Generation Assay (General Methodology)



This assay measures the production of ROS.

- Principle: A cell-permeable fluorescent probe (e.g., DCFH-DA) is used. Inside the cell, it is deacetylated to a non-fluorescent form, which is then oxidized by ROS to a highly fluorescent compound.
- Procedure Outline:
  - Cells (e.g., keratinocytes or neutrophils) are loaded with the fluorescent probe.
  - The cells are then treated with benzoyl peroxide.
  - The increase in fluorescence, which is proportional to the amount of ROS generated, is measured using a fluorescence plate reader or flow cytometer.

## **Quantitative Data Summary**

The efficacy and safety of **TWYNEO** cream have been established in two large-scale, randomized, double-blind, vehicle-controlled Phase 3 clinical trials (NCT03761784 and NCT03761810).[4][22]

# Table 1: Phase 3 Clinical Trial Efficacy Outcomes at Week 12[3][4][23]



Endpoint	Trial SGT-65-04	Trial SGT-65-05
IGA Success Rate		
TWYNEO®	38.5%	25.4%
Vehicle	11.5% (p<0.001)	14.7% (p=0.017)
Absolute Reduction in Inflammatory Lesions		
TWYNEO®	-21.6	-16.2
Vehicle	-14.8 (p<0.001)	-14.1 (p=0.021)
Absolute Reduction in Non- inflammatory Lesions		
TWYNEO®	-29.7	-24.2
Vehicle	-19.8 (p<0.001)	-17.4 (p<0.001)

IGA success is defined as a score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline.

**Table 2: Common Adverse Reactions (≥1% and >** 

Vehicle) in Phase 3 Trials[2][24]

Adverse Reaction (at application site)	TWYNEO® (N=555) %	Vehicle (N=277) %
Pain (stinging, burning)	11.5%	3.2%
Dryness	7.6%	2.5%
Exfoliation	5.2%	0.7%
Erythema (redness)	4.1%	1.1%
Dermatitis	2.2%	0.4%
Pruritus (itching)	1.4%	0.7%
Irritation	1.1%	0.4%



#### Conclusion

**TWYNEO** cream offers a multifaceted approach to the treatment of acne vulgaris by combining the complementary mechanisms of action of tretinoin and benzoyl peroxide in a novel, stable, and well-tolerated formulation. Tretinoin primarily targets the abnormal follicular keratinization and inflammation, while benzoyl peroxide provides potent bactericidal activity against C. acnes and aids in comedolysis. The Sol-Gel microencapsulation technology is a key innovation, enabling the co-formulation of these two active ingredients and facilitating a controlled release that likely contributes to its favorable safety profile. The robust clinical trial data underscore the superior efficacy of **TWYNEO** cream compared to a vehicle in reducing both inflammatory and non-inflammatory acne lesions. This in-depth understanding of its mechanism of action provides a strong rationale for its use in the clinical management of acne.

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